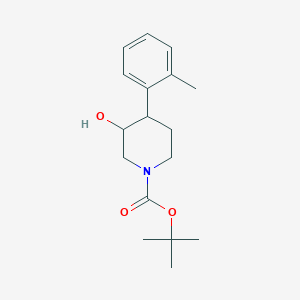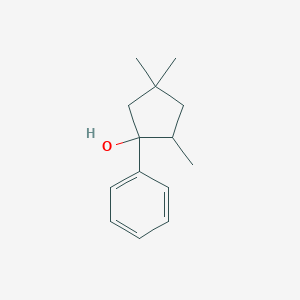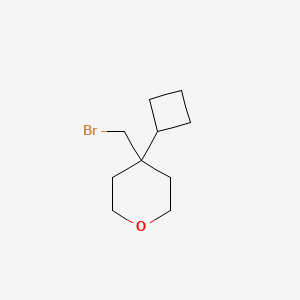
4-(Bromomethyl)-4-cyclobutyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-4-cyclobutyloxane: is an organic compound characterized by a bromomethyl group attached to a cyclobutyloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-cyclobutyloxane typically involves the bromination of a cyclobutyloxane precursor. One common method includes the reaction of cyclobutyloxane with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the bromomethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)-4-cyclobutyloxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted cyclobutyloxanes.
Oxidation: Formation of cyclobutyloxane alcohols or acids.
Reduction: Formation of cyclobutyloxane derivatives with a methyl group.
Applications De Recherche Scientifique
4-(Bromomethyl)-4-cyclobutyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-4-cyclobutyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, allowing for various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing oxidation-reduction processes .
Comparaison Avec Des Composés Similaires
- 4-(Chloromethyl)-4-cyclobutyloxane
- 4-(Iodomethyl)-4-cyclobutyloxane
- 4-(Hydroxymethyl)-4-cyclobutyloxane
Comparison:
- Reactivity: 4-(Bromomethyl)-4-cyclobutyloxane is more reactive in nucleophilic substitution reactions compared to its chloromethyl and iodomethyl counterparts due to the leaving group ability of bromine.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the bromomethyl derivative is preferred for reactions requiring higher reactivity.
- Uniqueness: The balance between reactivity and stability makes this compound a versatile compound in various chemical transformations .
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
4-(bromomethyl)-4-cyclobutyloxane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(9-2-1-3-9)4-6-12-7-5-10/h9H,1-8H2 |
Clé InChI |
KFZCTSNBURDICO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CCOCC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
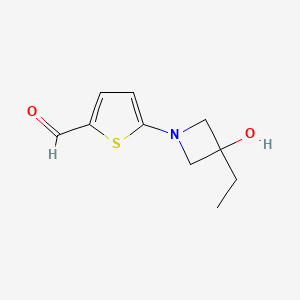

![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)

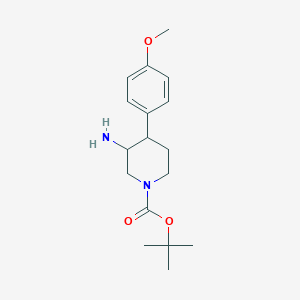
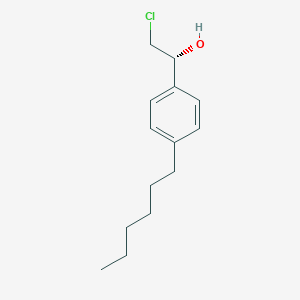

![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)

